BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-(Chloromethoxy)ethanol chemical reactivity
and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

An In-depth Technical Guide to 2-(Chloromethoxy)ethanol: Chemical Reactivity and
Functional Groups

For Researchers, Scientists, and Drug Development
Professionals

Introduction

2-(Chloromethoxy)ethanol, with the CAS number 224054-07-3, is a bifunctional organic
compound that serves as a valuable intermediate in various synthetic applications.[1] Its unique
structure, incorporating both a reactive chloromethyl ether and a primary alcohol, allows for a
diverse range of chemical transformations, making it an important building block in the
synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its
chemical properties, functional groups, reactivity, and key experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for 2-(Chloromethoxy)ethanol is presented below.
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Property Value Source
Molecular Formula C3H7CIO2 [1112]
Molecular Weight 110.54 g/mol [1][2]
IUPAC Name 2-(chloromethoxy)ethanol [2]
Canonical SMILES C(coccho [11[2]
XLogP3 0.1 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p 2 ]
Topological Polar Surface Area  29.5 A2 [1]

Functional Groups and Chemical Reactivity

The reactivity of 2-(Chloromethoxy)ethanol is dictated by its two primary functional groups: a
hydroxyl group and a chloromethoxy group. This bifunctionality allows for sequential or
selective reactions, providing significant synthetic utility.

Caption: Key functional groups and reactive sites in 2-(Chloromethoxy)ethanol.

Reactivity of the Chloromethoxy Group

The chlorine atom in the chloromethoxy group is highly susceptible to displacement by a wide
range of nucleophiles.[1] This reactivity is fundamental to its role as a synthetic building block.
The reaction typically proceeds via a nucleophilic substitution (Sn2) mechanism.

¢ Nucleophilic Substitution: Common nucleophiles such as azides, cyanides, alkoxides, and
amines can readily displace the chloride to form new carbon-heteroatom bonds. For
example, reaction with sodium azide (NaNs) is used to synthesize the corresponding azido
derivative, which is a key intermediate for more complex molecules.[1]

Caption: General pathway for nucleophilic substitution reactions.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b590433
https://buildingblock.bocsci.com/product/2-chloromethoxy-ethanol-cas-224054-07-3-402961.html
https://www.benchchem.com/product/b590433
https://buildingblock.bocsci.com/product/2-chloromethoxy-ethanol-cas-224054-07-3-402961.html
https://buildingblock.bocsci.com/product/2-chloromethoxy-ethanol-cas-224054-07-3-402961.html
https://www.benchchem.com/product/b590433
https://buildingblock.bocsci.com/product/2-chloromethoxy-ethanol-cas-224054-07-3-402961.html
https://www.benchchem.com/product/b590433
https://www.benchchem.com/product/b590433
https://www.benchchem.com/product/b590433
https://www.benchchem.com/product/b590433
https://www.benchchem.com/product/b590433?utm_src=pdf-body
https://www.benchchem.com/product/b590433?utm_src=pdf-body
https://www.benchchem.com/product/b590433
https://www.benchchem.com/product/b590433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reactivity of the Hydroxyl Group

The primary hydroxyl group exhibits typical alcohol reactivity, allowing for another set of
functional group transformations.

o Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents or
further to a carboxylic acid with strong oxidizing agents.[1] This provides a route to introduce
carbonyl functionality into the molecule.

« Esterification: It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to
form esters.[1] For instance, the reaction with an acetic acid derivative yields 2-
(chloromethoxy)ethyl acetate.[3]

» Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide,
which can then act as a nucleophile in a Williamson ether synthesis to form more complex
ethers.[1]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures involving 2-
(Chloromethoxy)ethanol.

Protocol 1: Boron-Mediated Synthesis of 2-
(Chloromethoxy)ethanol

This method enhances selectivity by protecting one of the hydroxyl groups of a diol precursor
as a borate ester before chlorination.[1]

Materials:

Diethylene glycol

Metaboric anhydride

Thionyl chloride (SOCI2)

Anhydrous solvent (e.g., Toluene)
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o Water for hydrolysis

e Reaction vessel with stirring and temperature control

« Distillation apparatus

Procedure:

 Esterification: In a reaction vessel, dissolve diethylene glycol in an anhydrous solvent. Add
metaboric anhydride to the solution. The mixture is heated to form the cyclic borate ester
intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[1] This step selectively protects
one hydroxyl group.

o Chlorination: Cool the reaction mixture. Slowly add thionyl chloride to the solution. The
thionyl chloride selectively reacts with the remaining free hydroxyl group to form the chloro
group.[1] Maintain the temperature to control the exothermic reaction.

o Hydrolysis: After the chlorination is complete, carefully add water to the reaction mixture to
hydrolyze the borate ester, liberating the 2-(Chloromethoxy)ethanol.

» Purification: The organic layer is separated, washed, dried, and purified by vacuum
distillation to yield the final product.
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Workflow for Synthesis and Purification
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Caption: A typical workflow for the synthesis of 2-(Chloromethoxy)ethanol.

Protocol 2: Nucleophilic Substitution with Sodium Azide
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This protocol describes a typical procedure for displacing the chloride with an azide
nucleophile.

Materials:

¢ 2-(Chloromethoxy)ethanol

e Sodium azide (NaNs)

e Polar aprotic solvent (e.g., Dimethylformamide, DMF)

» Reaction flask with magnetic stirrer and condenser

e Water and an organic solvent (e.g., ethyl acetate) for extraction
e Drying agent (e.g., anhydrous magnesium sulfate)

» Rotary evaporator

Procedure:

e Reaction Setup: Dissolve 2-(Chloromethoxy)ethanol in DMF in a round-bottom flask. Add
sodium azide to the solution.

» Reaction: Heat the mixture with stirring to a temperature appropriate for the solvent (e.g., 50-
80°C) and monitor the reaction progress by TLC or GC.[1]

o Workup: After the reaction is complete, cool the mixture to room temperature. Pour the
mixture into water and extract the product with an organic solvent like ethyl acetate.

 Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude azido
product.

 Purification: The crude product can be further purified by column chromatography if
necessary.
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Protocol 3: Esterification to form 2-(chloromethoxy)ethyl
Acetate

This protocol outlines the formation of an ester from the hydroxyl group.
Materials:

e 2-(Chloromethoxy)ethanol

Acetyl chloride or Acetic anhydride

A non-nucleophilic base (e.g., Pyridine or Triethylamine)

Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)

Reaction vessel with a dropping funnel and nitrogen atmosphere

Procedure:

Reaction Setup: Dissolve 2-(Chloromethoxy)ethanol and the base in anhydrous DCM
under a nitrogen atmosphere. Cool the solution in an ice bath.

¢ Acylation: Slowly add acetyl chloride or acetic anhydride to the cooled solution via a
dropping funnel.

o Reaction: Allow the reaction to warm to room temperature and stir until completion
(monitored by TLC).

o Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer.

« Isolation and Purification: Wash the organic layer with water and brine, dry it over a drying
agent, and remove the solvent under reduced pressure. The resulting crude ester can be
purified by distillation or chromatography.

Conclusion
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2-(Chloromethoxy)ethanol is a versatile synthetic intermediate due to the distinct and
exploitable reactivity of its chloromethoxy and hydroxyl functional groups. A thorough
understanding of its properties and reaction pathways is crucial for its effective application in
the development of pharmaceuticals and other advanced materials. The protocols provided
herein offer a foundation for the synthesis and derivatization of this valuable chemical building
block. It is imperative to handle this compound with appropriate safety precautions as outlined
in its Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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